Maraviroc

CCR5 binding affinity Radioligand binding assay Functional antagonism

Maraviroc (CAS: 376348-65-1; 2414315-81-2 is a deuterated form) is a small-molecule, allosteric antagonist of the human chemokine receptor CCR5, a member of the GPCR superfamily. It is the first and only FDA-approved CCR5 antagonist indicated for the treatment of R5-tropic HIV-1 infection in combination with other antiretroviral agents.

Molecular Formula C29H41F2N5O
Molecular Weight 513.7 g/mol
CAS No. 2414315-81-2
Cat. No. B10761220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaraviroc
CAS2414315-81-2
Molecular FormulaC29H41F2N5O
Molecular Weight513.7 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
InChIInChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1
InChIKeyGSNHKUDZZFZSJB-HLMSNRGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.06e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Maraviroc (CAS 376348-65-1) Procurement Guide: Baseline Properties & Class Identity


Maraviroc (CAS: 376348-65-1; 2414315-81-2 is a deuterated form) is a small-molecule, allosteric antagonist of the human chemokine receptor CCR5, a member of the GPCR superfamily. It is the first and only FDA-approved CCR5 antagonist indicated for the treatment of R5-tropic HIV-1 infection in combination with other antiretroviral agents [1]. Chemically, it is an azabicycloalkane derivative (tropane scaffold) with the molecular formula C₂₉H₄₁F₂N₅O and a molecular weight of 513.67 g/mol [2]. Key physicochemical properties relevant to handling and procurement include a logP of 2.4, a basic pKa of 7.3, and a solubility profile that is readily soluble in DMSO and ethanol, making it suitable for in vitro and in vivo experimental use [3].

Why Maraviroc Cannot Be Simply Replaced by Another CCR5 Antagonist in Your Research


Maraviroc exhibits distinct allosteric behavior and a specific resistance mutation profile that is not interchangeable with other CCR5 antagonists like Vicriviroc or PF-232798. Despite binding to a similar hydrophobic cavity within the transmembrane domain of CCR5, the precise binding mode, conformational changes induced in the receptor, and subsequent downstream signaling outcomes vary significantly among these compounds [1]. Critically, HIV-1 escape variants selected under pressure from Maraviroc and Vicriviroc map to different locations within the viral gp120 V3 loop and involve distinct amino acid substitution patterns [2]. Therefore, substituting Maraviroc for a different CCR5 antagonist in an experimental system will alter the selective pressure applied, potentially leading to non-equivalent results in viral resistance studies, pharmacodynamics assays, and long-term cell culture experiments.

Quantitative Evidence for Maraviroc Differentiation Against Comparator Compounds


Head-to-Head Analysis of CCR5 Receptor Binding Affinity and Functional Potency

Maraviroc demonstrates high-affinity binding to the human CCR5 receptor with a dissociation constant (Kd) of 0.86 ± 0.08 nM when measured directly using [³H]-maraviroc [1]. In a comparative binding study, Maraviroc inhibited the binding of the radioligand [¹²⁵I]-MIP-1β to human CCR5 with an IC₅₀ of 7.18 ± 0.93 nM, which was 2.4-fold more potent than the inhibition observed for rhesus macaque CCR5 (IC₅₀ = 17.50 ± 1.24 nM), highlighting a species-specific affinity difference that is quantifiable [1].

CCR5 binding affinity Radioligand binding assay Functional antagonism

Comparative Analysis of Receptor Selectivity Across the Chemokine Receptor Family

Maraviroc exhibits a high degree of selectivity for CCR5 over a panel of other related chemokine receptors. In immunological assays measuring ligand-induced cell chemotaxis and ligand-receptor binding, Maraviroc demonstrated no significant inhibition of CCR1, CCR2, CCR3, CCR4, CCR7, CCR8, CXCR1, or CXCR2, with all IC₅₀ values exceeding 10 µM . This represents a >1,000-fold selectivity window compared to its low nanomolar IC₅₀ values (3.3-11 nM) for inhibiting endogenous chemokine binding to CCR5 and HIV-1 gp120 binding.

Receptor selectivity Off-target profiling Chemokine receptors

Comparative Resistance Evolution: Maraviroc vs. Vicriviroc

In a comparative in vitro evolution study, HIV-1 was cultured under selective pressure from Maraviroc or Vicriviroc. Analysis of resistant variants revealed that the amino acid changes selected by each drug map to different positions within the V3 region of the viral gp120 envelope glycoprotein [1]. Specifically, changes in Vicriviroc-selected variants, but not Maraviroc-selected variants, often involve charged residues, altering the local electrostatic potential of the V3 loop [1]. This distinct resistance signature confirms that despite binding to the same receptor cavity, Maraviroc and Vicriviroc apply different evolutionary constraints on the virus.

Drug resistance HIV-1 gp120 Viral evolution

Comparative Antiviral Efficacy and CD4+ Cell Count Recovery: 5-Year Clinical Trial Data

In the 5-year follow-up of the MERIT study, a randomized, double-blind phase IIb/III trial, Maraviroc demonstrated comparable long-term virologic suppression to efavirenz in treatment-naïve patients with CCR5-tropic HIV-1. At week 240, the proportion of patients maintaining a viral load below 50 copies/mL was similar between groups (Maraviroc 50.8% vs. Efavirenz 45.9%) [1]. Notably, Maraviroc treatment was associated with a greater mean increase from baseline in CD4+ cell count compared to efavirenz (+293 cells/µL vs. +271 cells/µL, respectively), indicating a potentially superior immunologic recovery profile [1].

Antiviral efficacy HIV-1 clinical trial Immunological recovery

Comparative Safety and Tolerability Profile Over 5 Years

In the 5-year MERIT study, a lower proportion of patients in the Maraviroc arm experienced treatment-related adverse events compared to the efavirenz arm (68.9% vs. 81.7%, respectively) [1]. Furthermore, the rate of discontinuation due to any adverse event was substantially lower for Maraviroc (10.6%) compared to efavirenz (21.3%) [1]. This data indicates a favorable long-term tolerability profile for Maraviroc in this patient population.

Drug safety Adverse events Tolerability

Optimal Research and Industrial Application Scenarios for Maraviroc (CAS 376348-65-1)


Primary Pharmacological Tool for CCR5-Specific Pathway Dissection in Vitro

Due to its demonstrated >1,000-fold selectivity for CCR5 over related chemokine receptors (CCR1-4, 7-8, CXCR1-2), Maraviroc is the preferred chemical probe for experiments requiring unambiguous attribution of an observed effect to CCR5 antagonism. In contrast to less selective probes, Maraviroc minimizes confounding off-target activities in cellular chemotaxis, calcium flux, and ligand binding assays.

Gold-Standard Control in HIV-1 Resistance Evolution Studies

Maraviroc induces a unique and well-characterized pattern of resistance mutations in the HIV-1 gp120 V3 loop, which is distinct from that induced by other CCR5 antagonists like Vicriviroc. Researchers investigating the evolution of viral resistance to entry inhibitors should use Maraviroc as the reference compound for this specific resistance pathway. Substituting another CCR5 antagonist would alter the selective pressure and yield non-equivalent evolutionary outcomes.

Reference Standard for Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

As the only FDA-approved CCR5 antagonist with a well-defined clinical pharmacokinetic profile, Maraviroc serves as the benchmark for new chemical entities targeting this receptor. Its parameters, including a terminal half-life of 14-18 hours, 76% plasma protein binding, and CYP3A4-mediated metabolism, are extensively documented in both healthy volunteers and HIV-infected patients. These established values provide a critical baseline for comparative DDI and bioavailability studies.

Benchmark for Long-Term Immunological Impact Assessment

The 5-year MERIT trial provides robust, long-term data on Maraviroc's effect on CD4+ T-cell recovery (+293 cells/µL increase from baseline). This makes Maraviroc a valuable tool and a key comparator in studies aiming to assess the long-term immunological consequences of CCR5 blockade, particularly in the context of HIV 'cure' research, immune reconstitution, or graft-versus-host disease.

Technical Documentation Hub

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